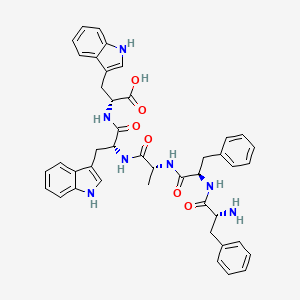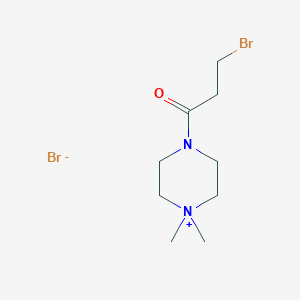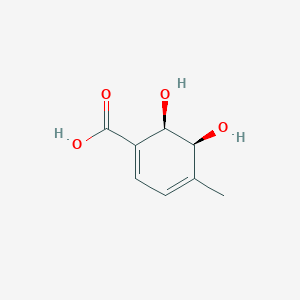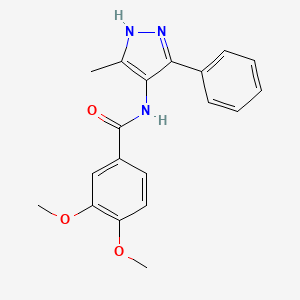
5-Chloro-2,2-dimethylhex-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,2-dimethylhex-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom and two methyl groups attached to the hex-3-yne backbone. It is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylhex-3-yne typically involves the chlorination of 2,2-dimethylhex-3-yne. This can be achieved through the reaction of 2,2-dimethylhex-3-yne with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,2-dimethylhex-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Halogens and Hydrogen: For addition reactions, typically in the presence of catalysts like palladium or platinum.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Halogenated or hydrogenated derivatives of the compound.
Oxidation and Reduction Products: Alcohols, ketones, or alkanes, depending on the reaction conditions.
Applications De Recherche Scientifique
5-Chloro-2,2-dimethylhex-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,2-dimethylhex-3-yne involves its interaction with molecular targets through its reactive triple bond and chlorine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylhex-3-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2-dimethylhex-3-yne: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains hydroxyl groups, making it more hydrophilic and suitable for different chemical reactions
Uniqueness
5-Chloro-2,2-dimethylhex-3-yne is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
257300-30-4 |
|---|---|
Formule moléculaire |
C8H13Cl |
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
5-chloro-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Cl/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
Clé InChI |
NFKBAPDGWXVUMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)

![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
